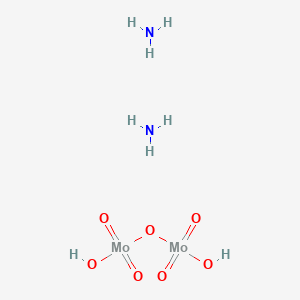
Ammonium dimolybdate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium dimolybdate is a useful research compound. Its molecular formula is H8Mo2N2O7 and its molecular weight is 340.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ammonium dimolybdate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ammonium dimolybdate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structure and Physical Properties : Ammonium dimolybdate does not contain discrete ions but is built up by infinite chains formed by MoO6 octahedra with a dioxo-bridge and tetrahedra sharing corners (Hunnius, 1974). Its crystal and molecular structure consists of infinite chains of edge-shared [MoO6] octahedra linked by [MoO4] tetrahedra, with ammonium ions in interchain positions (Armour, Drew, & Mitchell, 1975).
Preparation and Synthesis : Single-phase ammonium dimolybdate can be prepared with industrial ammonium molybdate under specific conditions, resulting in a product with uniform particle size and good dispersion (Zhang, Xia, & Li, 2012). Highly dispersive ammonium dimolybdate crystals with high purity have also been prepared from commercial molybdenum oxide (Zhang et al., 2012).
Catalytic Applications : In mechanochemical activation studies, V2O5 and ammonium dimolybdate were activated in various media, showing physicochemical transformations significant for catalytic applications (Khalameida et al., 2009).
Ion Exchange and Purification : Cation exchange technology has been developed for removing contaminants from ammoniacal ammonium molybdate solutions, which is crucial in the production of ammonium dimolybdate (Huggins et al., 1980).
Reduction and Decomposition : Ammonium dimolybdate affects the reduction of molybdenum trioxide, where its addition can decrease powder agglomeration due to the endothermic reaction involved in the reduction process (Enneti & Wolfe, 2012).
Agricultural Applications : Ammonium molybdate, including ammonium dimolybdate, has been tested as a potential fungicide for apples against post-harvest diseases, showing significant reduction in disease severity (Nunes et al., 2001).
Propriétés
IUPAC Name |
azane;hydroxy-(hydroxy(dioxo)molybdenio)oxy-dioxomolybdenum |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Mo.2H3N.2H2O.5O/h;;2*1H3;2*1H2;;;;;/q2*+1;;;;;;;;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFUCDNVOXXQQC-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.O[Mo](=O)(=O)O[Mo](=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8Mo2N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ammonium dimolybdate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


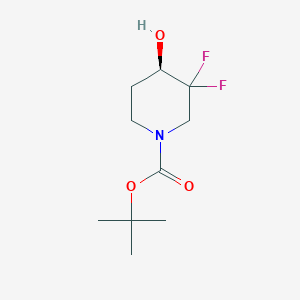
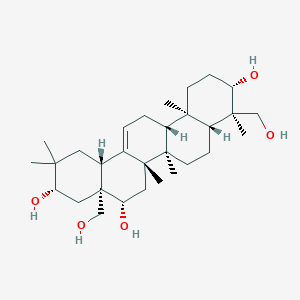
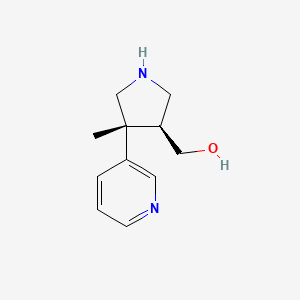
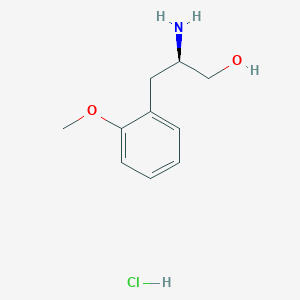


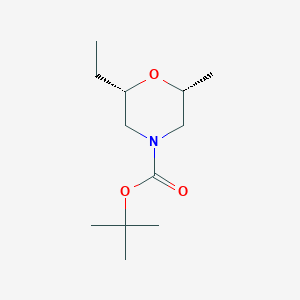
![(1R,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-7-phenylmethoxycarbonyl-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B8098766.png)

![[9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene]dichlorocobalt(II)](/img/structure/B8098783.png)
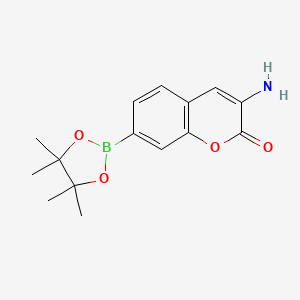
![5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)pentanamide](/img/structure/B8098802.png)
![Di-tert-butyl((2R,3R)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide](/img/structure/B8098810.png)